molecular formula C25H48O9 B12692002 20-Hydroxy-3,6,9,12,15,18-hexaoxaicos-1-yl undec-10-enoate CAS No. 85068-51-5

20-Hydroxy-3,6,9,12,15,18-hexaoxaicos-1-yl undec-10-enoate

Cat. No.: B12692002
CAS No.: 85068-51-5
M. Wt: 492.6 g/mol
InChI Key: FSUNBVHKEPRZEA-UHFFFAOYSA-N
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Description

Chemical Structure: The compound 20-Hydroxy-3,6,9,12,15,18-hexaoxaicos-1-yl undec-10-enoate consists of a polyether backbone (3,6,9,12,15,18-hexaoxaicosane) with a terminal hydroxyl group at position 20 and an undec-10-enoate ester group at position 1. The undec-10-enoate moiety introduces an unsaturated aliphatic chain (C11:1), providing distinct chemical reactivity and physical properties compared to saturated analogs.

Properties

CAS No.

85068-51-5

Molecular Formula

C25H48O9

Molecular Weight

492.6 g/mol

IUPAC Name

2-[2-[2-[2-[2-[2-(2-hydroxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethyl undec-10-enoate

InChI

InChI=1S/C25H48O9/c1-2-3-4-5-6-7-8-9-10-25(27)34-24-23-33-22-21-32-20-19-31-18-17-30-16-15-29-14-13-28-12-11-26/h2,26H,1,3-24H2

InChI Key

FSUNBVHKEPRZEA-UHFFFAOYSA-N

Canonical SMILES

C=CCCCCCCCCC(=O)OCCOCCOCCOCCOCCOCCOCCO

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 20-Hydroxy-3,6,9,12,15,18-hexaoxaicos-1-yl undec-10-enoate typically involves multi-step organic reactions. The process begins with the preparation of the polyether chain through a series of etherification reactions. The hydroxyl group is introduced via selective oxidation, and the final esterification step involves the reaction of the polyether with undec-10-enoic acid under acidic conditions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Solvent extraction and chromatographic techniques are often employed to purify the final product .

Chemical Reactions Analysis

Types of Reactions

20-Hydroxy-3,6,9,12,15,18-hexaoxaicos-1-yl undec-10-enoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

20-Hydroxy-3,6,9,12,15,18-hexaoxaicos-1-yl undec-10-enoate has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 20-Hydroxy-3,6,9,12,15,18-hexaoxaicos-1-yl undec-10-enoate involves its interaction with biological membranes. The compound’s amphiphilic structure allows it to integrate into lipid bilayers, affecting membrane fluidity and permeability. This property is exploited in drug delivery systems to enhance the transport of therapeutic agents across cell membranes .

Comparison with Similar Compounds

Key Properties :

  • Molecular Formula : C₂₇H₄₈O₁₀ (calculated based on related compounds in ).
  • Molecular Weight : ~614.7 g/mol (estimated from structural analogs).
  • Functional Groups : Hydroxyl (-OH), ester (-COO-), and a terminal alkene (C10-C11).
  • Applications : Likely utilized in drug delivery systems or surfactants due to its amphiphilic nature and reactive sites for conjugation .
Structural and Functional Group Analysis

The following table summarizes critical differences between the target compound and structurally related analogs:

Compound Name Molecular Formula Molecular Weight Key Functional Groups Notable Properties/Applications Evidence ID
20-Hydroxy-3,6,9,12,15,18-hexaoxaicos-1-yl undec-10-enoate C₂₇H₄₈O₁₀ ~614.7 Hydroxyl, ester, alkene Drug conjugation, surfactants
3,6,9,12,15,18-Hexaoxaicosane-1,20-diyl di(undec-10-enoate) C₃₆H₆₆O₁₀ 658.90 Two esters, two alkenes Pharmaceutical excipient (solubilizer)
20-Hydroxy-3,6,9,12,15,18-hexaoxaicosyl acrylate C₁₇H₃₂O₉ 380.43 Hydroxyl, acrylate (reactive alkene) Polymerization applications
20-Hydroxy-3,6,9,12,15,18-hexaoxaicos-1-yl octanoate C₂₂H₄₄O₉ 452.58 Hydroxyl, ester (saturated C8) Lower lipophilicity, surfactant
20-(4-Octylphenoxy)-3,6,9,12,15,18-hexaoxaicosan-1-ol C₃₄H₆₂O₇ ~606.8 Phenoxy, hydroxyl Nonionic surfactant (industrial uses)
Key Comparisons :

Lipophilicity and Reactivity: The undec-10-enoate group in the target compound enhances lipophilicity compared to octanoate (C8), making it more suitable for lipid-based drug delivery . The di(undec-10-enoate) analog (CAS 85068-52-6) has higher molecular weight and dual reactive alkenes, enabling crosslinking in polymer matrices .

Functional Group Impact: Acrylate derivatives (e.g., ) exhibit higher reactivity due to the electron-deficient double bond, favoring radical polymerization . Phenoxy-containing analogs () demonstrate superior surfactant properties due to aromatic stabilization and hydrophobic interactions .

Hydrogen Bonding and Solubility: The hydroxyl group in the target compound improves aqueous solubility compared to non-hydroxylated analogs (e.g., diesters in ), facilitating its use in aqueous formulations .

Synthetic Applications :

  • Compounds with terminal hydroxyls (e.g., ) are often intermediates in conjugating bioactive molecules (e.g., RGD peptides) to polyether backbones for targeted drug delivery .

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